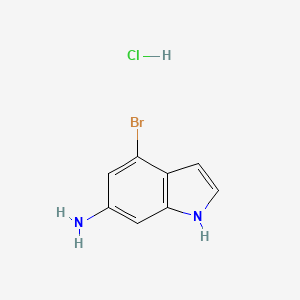

4-Bromo-1H-indol-6-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Bromo-1H-indol-6-amine hydrochloride” is a chemical compound with the molecular formula C8H8BrClN2 . It is a derivative of indole, a heterocyclic compound that plays a significant role in natural products and drugs .

Molecular Structure Analysis

The molecular structure of “4-Bromo-1H-indol-6-amine hydrochloride” can be represented by the InChI code 1S/C8H7BrN2.ClH/c9-7-3-5(10)4-8-6(7)1-2-11-8;/h1-4,11H,10H2;1H . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“4-Bromo-1H-indol-6-amine hydrochloride” is a solid substance . It has a molecular weight of 211.06 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

科学的研究の応用

Medicinal Chemistry

4-Bromo-1H-indol-6-amine hydrochloride: is a valuable intermediate in medicinal chemistry. It is utilized in the synthesis of diverse indole derivatives, which are prominent scaffolds in drug discovery . These derivatives have been explored for their potential as therapeutic agents due to their interaction with biological targets. For instance, indole-based compounds have been studied for anti-HIV properties through molecular docking studies .

Material Science

In material science, 4-Bromo-1H-indol-6-amine hydrochloride serves as a precursor for the synthesis of complex organic molecules. These molecules can be used to create novel materials with specific optical or electronic properties. The bromine atom in the compound provides a reactive site for further functionalization, which is crucial for developing advanced materials .

Environmental Science

The environmental applications of 4-Bromo-1H-indol-6-amine hydrochloride are linked to its role in the synthesis of compounds that can be used for environmental monitoring and remediation. Its derivatives could potentially be used in sensors to detect pollutants or in materials designed to capture and neutralize hazardous substances .

Analytical Chemistry

In analytical chemistry, 4-Bromo-1H-indol-6-amine hydrochloride is used to develop analytical standards and reagents. Its well-defined structure and properties make it suitable for use as a reference compound in various analytical techniques, including mass spectrometry and chromatography, to ensure accurate and reliable results .

Biochemistry

Biochemically, 4-Bromo-1H-indol-6-amine hydrochloride is involved in the study of enzyme-substrate interactions and the development of enzyme inhibitors. Its indole moiety is structurally similar to tryptophan, making it relevant in the context of studying tryptophan-dependent metabolic pathways .

Pharmacology

Pharmacologically, 4-Bromo-1H-indol-6-amine hydrochloride is significant for pharmacokinetic studies. It can be used to create analogs that help in understanding the absorption, distribution, metabolism, and excretion (ADME) of potential drug candidates. This information is crucial for the design of drugs with optimal efficacy and safety profiles .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes in contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

将来の方向性

作用機序

Target of Action

4-Bromo-1H-indol-6-amine hydrochloride, also known as 4-bromo-1H-indol-6-amine;hydrochloride, is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives are known to interact with multiple receptors, which helps in developing new useful derivatives . They show various biologically vital properties .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, which suggests that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they may have various molecular and cellular effects .

Action Environment

It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c .

特性

IUPAC Name |

4-bromo-1H-indol-6-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2.ClH/c9-7-3-5(10)4-8-6(7)1-2-11-8;/h1-4,11H,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTBJDSXFWUXMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)N)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646543 |

Source

|

| Record name | 4-Bromo-1H-indol-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1H-indol-6-amine hydrochloride | |

CAS RN |

1134753-48-2 |

Source

|

| Record name | 4-Bromo-1H-indol-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。